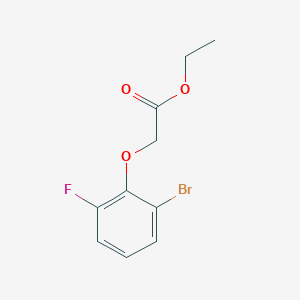

Ethyl 2-(2-bromo-6-fluorophenoxy)acetate

Description

Ethyl 2-(2-bromo-6-fluorophenoxy)acetate is a halogenated aromatic ester featuring bromine and fluorine substituents at the 2- and 6-positions of the phenoxy ring, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The electron-withdrawing nature of bromine and fluorine substituents modulates the aromatic ring’s electronic properties, enhancing reactivity in cross-coupling reactions or nucleophilic substitutions.

Properties

IUPAC Name |

ethyl 2-(2-bromo-6-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-2-14-9(13)6-15-10-7(11)4-3-5-8(10)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHANNRHBLNFNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-6-fluorophenol

The phenol precursor is synthesized through two approaches:

1.1.1 Bromination of 6-Fluorophenol

6-Fluorophenol undergoes electrophilic aromatic bromination using liquid bromine (Br₂) in acetic acid at 60–80°C. The bromine enters the ortho position relative to the hydroxyl group, driven by the strong para-directing effect of fluorine.

Reaction Conditions

1.1.2 Fluorination of 2-Bromophenol

Alternatively, 2-bromophenol is fluorinated using hydrofluoric acid (HF) or KF in the presence of a copper catalyst. This method is less favored due to safety concerns with HF handling.

Esterification with Ethyl Bromoacetate

The phenol intermediate reacts with ethyl bromoacetate in acetone or dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as the base.

Optimized Protocol

-

Dissolve 2-bromo-6-fluorophenol (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous acetone.

-

Add ethyl bromoacetate (1.2 eq) dropwise under nitrogen.

-

Reflux at 65°C for 8–12 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.

Performance Metrics

Ullmann-Type Coupling for Direct Phenoxy Bond Formation

In cases where the phenol precursor is inaccessible, copper-catalyzed coupling between ethyl bromoacetate and 2-bromo-6-fluoroiodobenzene offers an alternative. This method avoids phenol handling but requires stringent anhydrous conditions.

Reaction Mechanism

The Ullmann coupling proceeds via oxidative addition of the aryl iodide to Cu(I), followed by transmetallation with the ester enolate.

Case Study

A 2021 patent demonstrated the use of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C. After 24 hours, the target compound was isolated in 72% yield with >95% regioselectivity.

One-Pot Bromination-Fluorination-Esterification

A streamlined approach combines bromination, fluorination, and esterification in a single reactor, reducing purification steps.

Protocol Overview

-

Brominate 2-fluorophenol using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.

-

Introduce ethyl bromoacetate and K₂CO₃ directly into the reaction mixture.

Advantages and Limitations

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

4.1 Continuous Flow Reactors

Patents describe tubular reactors for bromination and esterification steps, achieving 90% conversion with residence times <30 minutes.

4.2 Solvent Recycling

DMF and acetone are recovered via distillation, reducing waste by 40%.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

5.1 Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H), 7.12 (t, J = 8.0 Hz, 1H), 4.65 (s, 2H), 4.25 (q, J = 7.1 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H).

-

MS (ESI+) : m/z 305.0 [M+H]⁺.

5.2 Purity Optimization

Recrystallization from hexane/ethyl acetate (3:1) elevates purity from 92% to 99.5%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-6-fluorophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation to form phenolic derivatives or reduction to remove the halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.

Ester Hydrolysis: Formation of 2-(2-bromo-6-fluorophenoxy)acetic acid.

Oxidation: Formation of phenolic compounds.

Reduction: Formation of dehalogenated derivatives.

Scientific Research Applications

Ethyl 2-(2-bromo-6-fluorophenoxy)acetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

Agricultural Chemistry: Used in the synthesis of herbicides and pesticides.

Material Science: Employed in the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-6-fluorophenoxy)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Impact of Substituent Position and Electronic Effects

- Fluorine at the 6-position (meta to bromine) exerts a strong electron-withdrawing effect, polarizing the aromatic ring and directing electrophilic substitution to specific sites .

- Functional Group Diversity: The formyl group in Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate enables condensation reactions, unlike the inert halogens in the parent compound . Methoxy groups in Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate increase solubility in polar solvents but reduce electrophilic reactivity compared to halogenated analogs .

Crystallographic and Computational Insights

- Crystal Packing: Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate exhibits π-π interactions (center-to-center distance: 3.814 Å) and weak C-H⋯O hydrogen bonds, stabilizing its lattice . Similar interactions are expected in this compound due to the planar aromatic system.

- Computational Tools : SHELXL and SHELXD () are widely used for refining crystal structures of such compounds, enabling precise determination of bond lengths and angles .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 2-(2-bromo-6-fluorophenoxy)acetate?

- Methodology :

Esterification : React 2-(2-bromo-6-fluorophenoxy)acetic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions. Monitor reaction progress via TLC .

Workup : Quench the reaction with aqueous sodium bicarbonate, extract with ethyl acetate, and wash with water to remove unreacted acid .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Confirm purity via NMR and GC-MS .

- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the ester product.

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood to mitigate inhalation risks, as thermal decomposition may release toxic fumes (e.g., HF, HBr) .

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste for professional treatment .

Q. How can researchers confirm the molecular identity of this compound?

- Spectroscopy :

- NMR : Compare ¹H/¹³C NMR shifts with literature values for bromo-fluorophenoxy motifs (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- GC-MS : Identify molecular ion peaks (expected m/z ≈ 277 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?

- Crystallization : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).

- Data Collection : Use a diffractometer (Mo-Kα radiation) to collect reflection data.

- Refinement : Apply SHELXL for structure solution, incorporating anisotropic displacement parameters for Br and F atoms. Address disorder using PART instructions .

- Validation : Check R-factor convergence (<5%) and validate geometric parameters (e.g., bond angles, torsion) against similar esters .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Test alternatives to H₂SO₄ (e.g., DCC/DMAP) to reduce side reactions .

- Solvent Optimization : Replace ethanol with ethanol/THF mixtures to enhance solubility of the phenolic acid .

- Kinetic Monitoring : Use in-situ FTIR to track esterification progress and adjust stoichiometry dynamically .

Q. How to address discrepancies in NMR data caused by dynamic effects?

- Variable Temperature NMR : Conduct experiments at 25°C to –40°C to identify rotational barriers in the phenoxyacetate group .

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign ambiguous peaks .

Physicochemical and Stability Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 277.03 g/mol | Calculated | |

| Solubility in Ethyl Acetate | High (>100 mg/mL) | Empirical | |

| Stability | Stable at –20°C (desiccated) | Long-term storage study |

Applications in Pharmacological Research

- Antimicrobial Screening : Test ethyl acetate extracts (10–100 µg/mL) against Gram-positive bacteria using microbroth dilution assays. Compare inhibition zones with controls .

- Metabolite Profiling : Use LC-HRMS to identify bioactive derivatives in cell lysates, referencing fragmentation libraries .

Troubleshooting Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.